Cas no 4612-28-6 (1,3-benzenediboronicacid)
1,3-benzenediboronicacid Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediboronic acid
- 1,3-Phenylenediboronic acid
- (3-boronophenyl)boronic acid
- 1,3-Benzendibororic Acid
- 1,3-benzenediboronicacid
- SCHEMBL789866
- 1,3-phenylenediboronicacid
- m-phenylenebisboronic acid
- FT-0647468
- NSC25409
- AKOS006222695
- UXPAASVRXBULRG-UHFFFAOYSA-N
- SY043336
- [3-(DIHYDROXYBORANYL)PHENYL]BORONIC ACID
- MFCD03092915
- Boronic acid, 1,3-phenylenebis-
- DTXSID10282315
- A826993
- m-phenylenediboronic acid
- AMY939
- 1,3-benzendiboronic acid
- benzene-1,3-diyldiboronic acid
- 4612-28-6
- AS-15396
- NSC-25409
- CS-W010816
- m-Benzenediboronic acid
- AB13149
- BBL104025
- DB-009441
- 3-(DIHYDROXYBORANYL)PHENYLBORONIC ACID
- STL557839
-
- MDL: MFCD03092915
- Inchi: 1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H
- InChI Key: UXPAASVRXBULRG-UHFFFAOYSA-N
- SMILES: OB(C1C=CC=C(B(O)O)C=1)O
Computed Properties
- Exact Mass: 166.06100
- Monoisotopic Mass: 166.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 80.9A^2
Experimental Properties
- Color/Form: solid
- Density: 1.33
- Melting Point: >300°C
- Boiling Point: 456.4℃ at 760 mmHg
- Flash Point: 229.8°C
- Refractive Index: 1.555
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 80.92000
- LogP: -2.95380
- Solubility: Uncertain
1,3-benzenediboronicacid Security Information
- Hazard Statement: H301
-
Warning Statement:
P264,P270,P301
P310,P321,P405,P501A - Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38; R20/21/22
1,3-benzenediboronicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045300-1g |
1,3-Phenylenediboronic acid |
4612-28-6 | 97% | 1g |
£35.00 | 2022-03-01 | |
| Fluorochem | 045300-5g |
1,3-Phenylenediboronic acid |
4612-28-6 | 97% | 5g |
£175.00 | 2022-03-01 | |
| Fluorochem | 045300-25g |
1,3-Phenylenediboronic acid |
4612-28-6 | 97% | 25g |
£720.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120072-1g |
1,3-benzenediboronicacid |
4612-28-6 | 97% | 1g |
¥125.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120072-25g |
1,3-benzenediboronicacid |
4612-28-6 | 97% | 25g |
¥2139.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120072-5g |
1,3-benzenediboronicacid |
4612-28-6 | 97% | 5g |
¥522.90 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24903-1g |
1,3-Benzenediboronic acid, 97% |
4612-28-6 | 3-Benzenediboronic acid 97% | 1g |
67.70 | 2021-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24903-5g |
1,3-Benzenediboronic acid, 97% |
4612-28-6 | 3-Benzenediboronic acid 97% | 5g |
304.00 | 2021-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24903-25g |
1,3-Benzenediboronic acid, 97% |
4612-28-6 | 3-Benzenediboronic acid 97% | 25g |
1295.00 | 2021-05-24 | |
| TRC | B189503-100mg |
1,3-Benzenediboronic acid |
4612-28-6 | 100mg |
$ 64.00 | 2023-04-19 |
1,3-benzenediboronicacid Suppliers
1,3-benzenediboronicacid Related Literature
-
Meng-Juan Zhang,Hong-Xi Li,Hai-Yan Li,Jian-Ping Lang Dalton Trans. 2016 45 17759
-
Haowen Zhang,Cen Zhou,Ying Zheng,Xiao Zhang Green Chem. 2021 23 8878
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 1,3-benzenediboronicacid
Introduction to 1,3-benzenediboronic acid (CAS No. 4612-28-6)
1,3-benzenediboronic acid, with the chemical formula C₆H₄(B(OH)₂)₂, is a significant compound in the field of organic synthesis and pharmaceutical development. This borylated aromatic derivative has garnered considerable attention due to its versatile applications in cross-coupling reactions, drug discovery, and material science. The compound's unique structure, featuring two boronic acid groups attached to a benzene ring, makes it a valuable intermediate in the synthesis of complex molecules.
The CAS number 4612-28-6 provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community. As a key reagent in modern synthetic chemistry, 1,3-benzenediboronic acid plays a pivotal role in facilitating various transformations that are otherwise challenging to achieve. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, among others, has made it indispensable in the development of novel pharmaceuticals and advanced materials.
In recent years, the applications of 1,3-benzenediboronic acid have expanded significantly, particularly in the realm of medicinal chemistry. Researchers have leveraged its reactivity to develop innovative approaches for constructing biaryl structures, which are prevalent in many bioactive molecules. For instance, studies have demonstrated its utility in generating complex heterocyclic compounds that exhibit promising biological activities. These findings highlight the compound's potential as a building block for next-generation therapeutics.
The pharmaceutical industry has been particularly interested in 1,3-benzenediboronic acid due to its role in synthesizing small-molecule inhibitors targeting various disease pathways. Recent advancements in drug design have shown that borylated aromatic compounds can enhance binding affinity and selectivity when incorporated into drug candidates. For example, derivatives of 1,3-benzenediboronic acid have been explored as potential treatments for neurological disorders, where precise molecular interactions are crucial for efficacy.
Moreover, the material science applications of 1,3-benzenediboronic acid are increasingly being explored. Its incorporation into polymers and coatings has shown promise in developing materials with enhanced thermal stability and mechanical properties. These innovations underscore the compound's broad utility beyond traditional organic synthesis applications.
The synthesis of 1,3-benzenediboronic acid typically involves the borylation of a biphenyl precursor using boron-containing reagents under controlled conditions. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Such advancements are critical for meeting the growing demand for high-quality intermediates in pharmaceutical and specialty chemical manufacturing.
In conclusion, 1,3-benzenediboronic acid (CAS No. 4612-28-6) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role in facilitating cross-coupling reactions and its potential applications in drug discovery and material science highlight its significance as a research tool and industrial intermediate. As synthetic chemistry continues to evolve, the importance of 1,3-benzenediboronic acid is expected to grow even further.
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